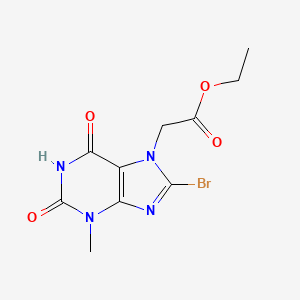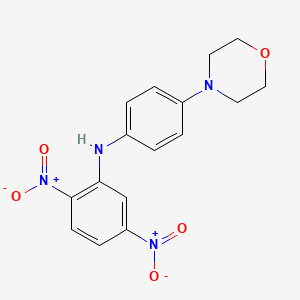
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H12ClFN2O2 and its molecular weight is 306.72. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of related benzoxazinone derivatives, highlighting their utility in organic chemistry. For instance, Alkhathlan (2003) discussed the cyclization of 2-hydroxyacetophenone hydrazones, leading to the formation of 4-methylene-1,3-benzoxazinones, which were further modified to produce various substituted benzoxazinones. This demonstrates the versatility of benzoxazinone cores in synthesizing complex organic molecules (H. Alkhathlan, 2003).
Catalyst and Solvent-Free Synthesis
Innovative synthesis methods have been developed to improve efficiency and sustainability in chemical reactions involving benzoxazinone derivatives. Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free approach for synthesizing benzamide derivatives, showcasing the potential for greener synthesis pathways in pharmaceutical chemistry (R. Moreno-Fuquen et al., 2019).
Structural and Theoretical Analysis
Studies also delve into the structural and theoretical aspects of benzoxazinone derivatives. Huang et al. (2021) conducted a comprehensive analysis of the crystal structure and DFT study of certain boric acid ester intermediates, which could inform the development of novel materials and compounds (P.-Y. Huang et al., 2021).
Pharmacological Applications
Research into the pharmacological applications of benzoxazinone derivatives includes the design and synthesis of compounds for potential therapeutic uses. Malik and Khan (2014) synthesized a series of benzoxazinone derivatives as sodium channel blockers and anticonvulsant agents, highlighting the therapeutic potential of these compounds (S. Malik & S. Khan, 2014).
Material Science Applications
Benzoxazinone derivatives have applications in material science, such as in the development of novel polymerization initiators. Tasdelen, Kiskan, and Yagcı (2006) explored the use of benzoxazines as hydrogen donors in the free radical polymerization of methyl methacrylate, demonstrating their utility in polymer chemistry (M. Tasdelen, B. Kiskan, & Y. Yagcı, 2006).
properties
IUPAC Name |
(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9-8-19(12-7-11(16)2-3-13(12)21-9)15(20)10-4-5-18-14(17)6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNFMQIAZNURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)




![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)


![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)
